molecular formula C19H29FN4O2 B2864361 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide CAS No. 903306-27-4

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2864361
CAS No.: 903306-27-4
M. Wt: 364.465
InChI Key: UCSCPQWEJSDBPV-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide is a synthetic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving fluorophenyl and piperazine moieties.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. A common synthetic route may include:

    Formation of the fluorophenyl intermediate:

    Synthesis of the methylpiperazine intermediate: This involves the alkylation of piperazine with a methylating agent.

    Coupling of intermediates: The fluorophenyl and methylpiperazine intermediates are coupled using a suitable linker, such as an ethyl group.

    Formation of the oxalamide structure: The final step involves the reaction of the coupled intermediate with isobutyloxalamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Optimization of reaction conditions: Ensuring high yield and purity by adjusting temperature, solvent, and reaction time.

    Use of continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide would depend on its specific application. Generally, it may involve:

    Molecular targets: Interaction with enzymes, receptors, or other proteins.

    Pathways involved: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide: Similar structure with a chlorine atom instead of fluorine.

    N1-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN4O2/c1-14(2)12-21-18(25)19(26)22-13-17(15-4-6-16(20)7-5-15)24-10-8-23(3)9-11-24/h4-7,14,17H,8-13H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSCPQWEJSDBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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